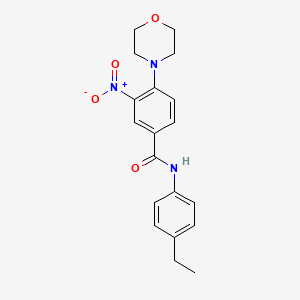![molecular formula C21H23ClN2O3 B4409526 2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4409526.png)
2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CMPP and belongs to the class of amide compounds.
Mecanismo De Acción
The mechanism of action of CMPP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and oxidative stress. It has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CMPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It has also been shown to reduce oxidative stress, which is a major contributor to neurodegenerative diseases. Additionally, CMPP has been shown to inhibit the growth of cancer cells, which may be due to its ability to modulate certain signaling pathways involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMPP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, CMPP has shown potential as a multi-targeted agent, which may be beneficial for treating complex diseases. However, one limitation of using CMPP is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for research on CMPP. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in treating various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics, which may help optimize its use in clinical settings. Additionally, further studies are needed to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
CMPP has been used in various scientific research studies. It has shown potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. It has also been studied for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress. Additionally, CMPP has been studied for its potential use in cancer treatment, as it inhibits the growth of cancer cells.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-14-13-16(9-10-18(14)22)27-15(2)20(25)23-19-8-4-3-7-17(19)21(26)24-11-5-6-12-24/h3-4,7-10,13,15H,5-6,11-12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSFSCRBHHVKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-chlorophenyl)thio]-N-(4-methoxy-3-nitrophenyl)acetamide](/img/structure/B4409453.png)
![2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4409455.png)
![4-(4-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-2-butanone hydrochloride](/img/structure/B4409465.png)
![4-[2-(3-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409472.png)
![5-chloro-2-{2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4409487.png)

![4-{2-[2-(4-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409498.png)

![N-[2-(4-methylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4409513.png)

![1-[4-(3-tert-butylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409539.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4409545.png)
![4-[3-(4-methyl-1-piperazinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4409546.png)